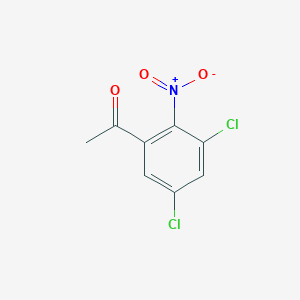

3',5'-Dichloro-2'-nitroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNJEUOOJCHPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Patterns and Reaction Mechanisms of 3 ,5 Dichloro 2 Nitroacetophenone

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in 3',5'-Dichloro-2'-nitroacetophenone is profoundly influenced by its substituents. These groups determine the ring's susceptibility to attack by both electron-deficient species (electrophiles) and electron-rich species (nucleophiles).

Substituent Effects of Nitro and Chloro Groups on Aromatic Reactivity

The electronic character of the aromatic ring is modulated by the inductive and resonance effects of the attached chloro and nitro groups. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong electron-withdrawing inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong electron-withdrawing resonance effect. libretexts.orgresearchgate.netminia.edu.eg This resonance effect delocalizes the ring's π-electrons onto the nitro group, creating a significant electron deficiency on the aromatic ring. libretexts.orgresearchgate.net

Chloro Groups (-Cl): Halogens like chlorine present a combination of opposing effects. They are highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect. libretexts.orglibretexts.org While this resonance donation does occur, the inductive withdrawal is stronger, resulting in a net deactivation of the ring compared to benzene (B151609). libretexts.org

Collectively, the three substituents—two chloro groups and one nitro group—render the aromatic ring of this compound highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution. minia.edu.eg Conversely, this pronounced electron deficiency, particularly due to the ortho-nitro group, makes the ring susceptible to nucleophilic aromatic substitution. msu.edulibretexts.org

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

|---|---|---|---|

| **Nitro (-NO₂) ** | Strongly Withdrawing | Strongly Withdrawing | Strong Deactivator |

| **Chloro (-Cl) ** | Strongly Withdrawing | Weakly Donating | Deactivator |

Regioselectivity in Further Aromatic Substitution Reactions

Regioselectivity refers to the preference for a reaction to occur at a specific position on a molecule. wikipedia.org In the case of further substitution on the this compound ring, the directing effects of the existing groups are paramount.

Electrophilic Aromatic Substitution (EAS): All three substituents are deactivators, making further EAS reactions difficult. minia.edu.eg However, if a reaction were to occur, the position of the incoming electrophile would be determined by the directing influence of the groups.

The nitro group is a meta-director. youtube.comlibretexts.org It would direct an incoming electrophile to the positions meta to itself, which are the C4' and C6' positions.

The chloro groups are ortho, para-directors. libretexts.orglibretexts.org The C3'-chloro would direct to C2', C4', and C6'. The C5'-chloro would direct to C4' and C6'.

Considering these combined effects, the C4' and C6' positions are the most likely sites for electrophilic attack, as they are meta to the powerful nitro director and also directed by both chloro substituents. The C6' position might be slightly favored over C4' due to the steric hindrance from the adjacent acetyl group at C1'.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups ortho and para to a leaving group (like a halogen) greatly accelerates SNAr reactions. libretexts.org In this molecule, the C3'-chloro is ortho to the nitro group, and the C5'-chloro is para to the nitro group. This arrangement significantly activates both chlorine atoms for substitution by strong nucleophiles. libretexts.org A nucleophile would preferentially attack the carbon atoms bearing the chlorine atoms, leading to the displacement of a chloride ion. The C3' position is particularly activated due to its proximity to both the ortho-nitro group and the acetyl group.

Reactivity of the Ketone Moiety in this compound

The acetyl group (-COCH₃) possesses a carbonyl (C=O) function, which is a key site for various chemical transformations.

Reactions with Reducing Agents (Hydrides, Metals)

The ketone and nitro groups can both be reduced under various conditions. The choice of reducing agent determines the final product.

Selective Ketone Reduction: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the ketone to a secondary alcohol, yielding 1-(3,5-dichloro-2-nitrophenyl)ethanol, while leaving the nitro group intact.

Complete Reduction: Stronger reducing agents or catalytic hydrogenation are capable of reducing both functional groups. msu.edu For example, reaction with hydrogen gas over a palladium catalyst (H₂/Pd) or with a metal like tin or iron in acidic conditions would likely reduce the nitro group to an amine (-NH₂) and the ketone to an alcohol, or even fully to a methylene (B1212753) group (-CH₂-). smolecule.com

Deoxygenation: The Wolff-Kishner reduction, which involves reacting the ketone with hydrazine (B178648) (H₂NNH₂) and a strong base, converts the carbonyl group directly into a methylene group (CH₂), yielding 3,5-dichloro-2-nitroethylbenzene while preserving the nitro group. ucla.edu

Table 2: Potential Reduction Reactions

| Reagent(s) | Group(s) Reduced | Likely Product(s) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 1-(3,5-dichloro-2-nitrophenyl)ethanol |

| Tin (Sn), Hydrochloric Acid (HCl) | Ketone and Nitro Group | 1-(2-amino-3,5-dichlorophenyl)ethanol |

| Hydrazine (H₂NNH₂), KOH | Ketone | 3,5-dichloro-2-nitroethylbenzene |

| Hydrogen (H₂), Palladium (Pd) | Ketone and Nitro Group | 1-(2-amino-3,5-dichlorophenyl)ethanol |

Carbonyl Olefination Reactions (e.g., Wittig Reaction)

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. lumenlearning.com It involves the reaction of the carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). libretexts.org

The ketone in this compound can react with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon-carbon double bond. libretexts.org This specific reaction would produce 1-chloro-5-(1-ethenyl)-2-nitrobenzene. The reactivity of the ketone is generally tolerant of various functional groups on the aromatic ring, including nitro groups. libretexts.org The stereochemical outcome of the reaction (E/Z isomerism) depends on the stability of the ylide used. organic-chemistry.org

Condensation and Addition Reactions

The carbonyl group's electrophilic carbon and the adjacent α-protons' acidity allow for various condensation and addition reactions.

Condensation Reactions: In the presence of a base, this compound can undergo a Claisen-Schmidt condensation (a type of aldol (B89426) condensation) with an aldehyde that lacks α-protons, such as benzaldehyde. This reaction would form a chalcone (B49325) derivative, specifically 1-(3,5-dichloro-2-nitrophenyl)-3-phenylprop-2-en-1-one.

Addition Reactions: The carbonyl group can react with nucleophiles like hydrazine and its derivatives to form addition products. For instance, reaction with hydrazine forms the corresponding hydrazone. ucla.eduscience.gov This reaction is the first step in the Wolff-Kishner reduction. ucla.edu

Reactivity of the Nitro Group in this compound

Reduction of Nitro Group to Amino Group

The reduction of an aromatic nitro group to an amino group (-NH2) is a fundamental transformation in organic synthesis. For this compound, this conversion to 3',5'-Dichloro-2'-aminoacetophenone is anticipated to be achievable through various established methods, although specific conditions for this exact substrate are not readily found in the literature. Generally, this reduction can be accomplished using reagents such as tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or through catalytic hydrogenation.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, with hydrogen gas as the reducing agent. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be critical to achieve high yields and selectivity, particularly to avoid the reduction of the ketone functionality or dehalogenation.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | General Conditions | Potential Side Reactions |

|---|---|---|

| SnCl₂ / HCl | Acidic medium, often at elevated temperatures. | Formation of tin salts requiring careful workup. |

| Fe / HCl or Acetic Acid | Acidic conditions. | Iron sludge can complicate purification. |

| Zn / Acetic Acid | Mildly acidic conditions. | Can sometimes lead to over-reduction. |

| H₂ / Pd/C | Neutral or acidic/basic medium, various pressures. | Potential for dehalogenation and ketone reduction. |

Influence on Ring Reactivity

The nitro group, being a strong deactivating group, significantly influences the reactivity of the aromatic ring towards electrophilic substitution. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles. Furthermore, the nitro group is a meta-director.

In this compound, the presence of two additional electron-withdrawing chlorine atoms further deactivates the aromatic ring. The combined deactivating effect of one nitro and two chloro substituents makes electrophilic aromatic substitution reactions on this molecule particularly challenging. The substitution pattern, with the nitro group at the 2'-position and chlorine atoms at the 3' and 5'-positions, creates a complex electronic environment. Any potential electrophilic attack would be directed to the positions least deactivated by the collective electron-withdrawing power of the substituents.

Intramolecular Rearrangement Processes and Stability

Specific information regarding intramolecular rearrangement processes for this compound is not available in the reviewed literature. Generally, nitro-substituted aromatic compounds are relatively stable under normal conditions. However, the presence of an ortho-acetyl group could potentially lead to intramolecular interactions or cyclization reactions under specific conditions, such as in the presence of strong bases or upon photochemical activation, though no such reactions have been documented for this specific compound. The stability of the molecule would also be influenced by the steric strain arising from the adjacent acetyl and nitro groups.

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies and mechanistic investigations for reactions involving this compound are not found in the public domain. To understand the reaction kinetics, experimental data such as reaction rates under varying concentrations, temperatures, and catalyst loadings would be necessary.

The mechanism for the reduction of the nitro group, for instance, would likely proceed through a series of intermediates, such as nitroso and hydroxylamino species, before yielding the final amino product. The exact pathway and rate-determining step would depend on the specific reducing agent and reaction conditions employed.

For any potential nucleophilic aromatic substitution reactions, where a nucleophile might displace one of the chlorine atoms, the reaction mechanism would likely follow an SNAr (addition-elimination) pathway. The rate of such a reaction would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing character of the nitro and acetyl groups would, in principle, activate the ring towards nucleophilic attack.

Derivatization Strategies for 3 ,5 Dichloro 2 Nitroacetophenone

Functional Group Interconversions on the Aromatic Ring

The dichlorinated and nitrated benzene (B151609) ring of 3',5'-dichloro-2'-nitroacetophenone is amenable to several functional group interconversions, primarily involving the existing halogen and nitro substituents.

Halogenation and Halogen Exchange Reactions

Further halogenation of the aromatic ring of this compound is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The two chlorine atoms and the acetyl group are deactivating and meta-directing, while the nitro group is also deactivating and meta-directing. In this specific substitution pattern, the positions ortho and para to the activating acetyl group (if it were activating) are already substituted. The positions open for substitution are C4' and C6'. The strong deactivating effect of the nitro group and the two chlorine atoms makes further electrophilic substitution challenging and would likely require harsh reaction conditions. For instance, the nitration of 1,3-dichloro-2-nitrobenzene, a structurally related compound, requires treatment with nitric acid in sulfuric acid or oleum (B3057394) to yield the corresponding trinitro- or dinitro- derivative, respectively. biomedres.usrsc.org

Halogen exchange reactions, such as the Finkelstein reaction, are typically used to replace one halogen with another. These reactions are equilibrium-driven and often require a significant excess of the halide salt and a solvent in which the product halide is less soluble than the reactant halide. Given the presence of other reactive sites, the selective exchange of one of the chlorine atoms on the aromatic ring would require careful optimization of reaction conditions to avoid undesired side reactions.

Transformations of the Nitro Group

The nitro group is a key functional handle for derivatization and can be transformed into a variety of other functional groups, most notably an amino group.

Reduction to an Amine: The reduction of the nitro group to an amine is a fundamental and widely used transformation. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd-C) or reduction with metals in acidic media, such as iron in acetic acid (Fe/CH₃COOH) or tin in hydrochloric acid (Sn/HCl). For a related compound, 3',4'-dichloro-5'-nitroacetophenone, reduction to the corresponding amine is readily accomplished using hydrogen gas with a palladium catalyst. smolecule.com The resulting 2-amino-3',5'-dichloroacetophenone is a valuable intermediate for the synthesis of various heterocyclic compounds and other functional analogs.

| Reagent/Conditions | Product | Reference |

| H₂/Pd-C | 2-Amino-3',5'-dichloroacetophenone | smolecule.com |

| Fe/CH₃COOH | 2-Amino-3',5'-dichloroacetophenone | General Method |

| Sn/HCl | 2-Amino-3',5'-dichloroacetophenone | scispace.com |

Table 1: Reagents for the Reduction of the Nitro Group

Transformations Involving the Acetyl Moiety

The acetyl group provides another site for synthetic modification, allowing for the introduction of functionality at the alpha-position or the conversion of the ketone to other functional groups.

Alpha-Halogenation of the Ketone

The alpha-position of the acetyl group is acidic and can be readily halogenated. This reaction typically proceeds via an enol or enolate intermediate. Acid-catalyzed halogenation, for example with bromine in acetic acid, usually results in the selective introduction of a single halogen atom. nih.gov Base-promoted halogenation can lead to polyhalogenation. For instance, 4-chloroacetophenone can be converted to 4-chloro-α-bromo-acetophenone using pyridine (B92270) hydrobromide perbromide in acetic acid. nih.gov A similar approach could be applied to this compound to yield 2-bromo-3',5'-dichloro-2'-nitroacetophenone.

| Reagent/Conditions | Product | Reference |

| Br₂/CH₃COOH | 2-Bromo-3',5'-dichloro-2'-nitroacetophenone | nih.gov |

| Pyridine hydrobromide perbromide/CH₃COOH | 2-Bromo-3',5'-dichloro-2'-nitroacetophenone | nih.gov |

Table 2: Reagents for Alpha-Halogenation of the Ketone

Conversion of Ketone to Other Functional Groups

The ketone functionality can be transformed into a range of other groups, expanding the synthetic possibilities.

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is important, as LiAlH₄ can also reduce the nitro group. Sodium borohydride is generally selective for the ketone in the presence of a nitro group. The resulting 1-(3',5'-dichloro-2'-nitrophenyl)ethanol can be a precursor for further reactions.

Conversion to an Alkene: The Wittig reaction provides a powerful method for converting the ketone into an alkene. masterorganicchemistry.comlumenlearning.comyoutube.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3,5-dichloro-2-nitro-1-isopropenylbenzene.

Conversion to an Oxime: The ketone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction is typically carried out in a slightly acidic or basic medium. The resulting oxime can exist as E and Z isomers and can be a precursor for further transformations, such as the Beckmann rearrangement.

Conversion to a Hydrazone: Reaction of the ketone with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. These derivatives can be useful for characterization and can also participate in further reactions like the Wolff-Kishner reduction.

Design and Synthesis of Functional Analogs of this compound

The derivatization strategies discussed above can be employed to design and synthesize a wide array of functional analogs of this compound. These analogs can be designed to probe structure-activity relationships in biological systems or to develop new materials with specific properties.

One approach is to modify the acetyl group. For instance, the synthesis of 3,5-dichloro-2,2,2-trifluoroacetophenone has been reported, where the methyl group of the acetyl moiety is replaced by a trifluoromethyl group. This analog is synthesized from 3,5-dichloroaniline. jocpr.com

Another strategy involves the transformation of the nitro group and subsequent cyclization reactions. For example, reduction of the nitro group to an amine, followed by intramolecular condensation, can lead to the formation of heterocyclic systems. The synthesis of isatin (B1672199) and its derivatives is a well-established field, and similar strategies could potentially be applied starting from 2-amino-3,5-dichloroacetophenone to generate novel chlorinated isatin analogs. biomedres.usdergipark.org.trresearchgate.netrsc.orgnih.gov

Furthermore, the combination of transformations on both the aromatic ring and the acetyl moiety can lead to a diverse library of compounds. For example, reduction of the nitro group followed by nucleophilic aromatic substitution of one of the chlorine atoms and subsequent modification of the acetyl group would generate highly functionalized and structurally diverse molecules. The synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418) from 2-amino-3,5-dibromobenzyl alcohol showcases a related transformation that could be adapted. jocpr.comchemicalbook.compatsnap.com

The synthesis of β-nitrostyrene derivatives from the condensation of nitroacetophenones with aldehydes is another avenue for creating functional analogs. researchgate.netgoogle.com This Knoevenagel-type condensation would introduce a new carbon-carbon double bond and further functionalization possibilities.

| Analog Type | Synthetic Strategy | Potential Starting Material |

| Trifluoromethyl analog | Acylation of a 3,5-dichlorophenyl derivative with a trifluoroacetyl source. | 3,5-Dichloroaniline |

| Isatin analog | Reduction of the nitro group followed by intramolecular cyclization. | This compound |

| β-Nitrostyrene analog | Knoevenagel condensation with an aldehyde. | This compound |

| Aminobenzaldehyde analog | Reduction of the nitro group and oxidation of the acetyl group. | This compound |

Table 3: Examples of Functional Analogs and Synthetic Approaches

Rational Design Principles for Analog Synthesis

The rational design of analogs from this compound is guided by the goal of creating more complex, polycyclic, and heterocyclic structures, which are prominent scaffolds in medicinal chemistry. The primary design principle involves leveraging the existing framework to build fused ring systems.

A cornerstone of this strategy is the synthesis of quinoline (B57606) derivatives. Quinolines, which consist of a benzene ring fused to a pyridine ring, are of significant interest due to their presence in numerous natural products and pharmacologically active compounds. The synthesis of quinolines from this compound follows a well-defined path:

Reduction of the Nitro Group: The initial and most critical step is the selective reduction of the 2'-nitro group to form 2'-amino-3',5'-dichloroacetophenone. This transformation is typically achieved using various reducing agents.

Condensation and Cyclization: The resulting 2'-aminoacetophenone (B46740) derivative serves as a key intermediate. Its 2'-amino group and the adjacent acetyl group are perfectly positioned to undergo condensation reactions with compounds containing a reactive α-methylene group, followed by intramolecular cyclization to form the quinoline ring.

This approach is exemplified by the Friedländer Synthesis , a classic and versatile method for quinoline formation. In this reaction, a 2-aminoaryl ketone (derived from the starting nitro compound) is reacted with a carbonyl compound containing a reactive α-methylene group (such as a 1,3-dicarbonyl compound) under acidic or basic conditions to yield a substituted quinoline. researchgate.net The rational design here lies in the choice of the reacting partner to introduce specific substituents at various positions of the newly formed quinoline ring, thereby systematically modifying the properties of the final analog.

The table below illustrates the general principle of the Friedländer synthesis, starting from the amino-intermediate of this compound.

Table 1: Rational Design of Quinolines via Friedländer Synthesis

| Starting Material (Intermediate) | Reagent (Example) | Resulting Analog (General Structure) | Design Goal |

|---|---|---|---|

| 2'-Amino-3',5'-dichloroacetophenone | 1,3-Dicarbonyl Compound | 6,8-Dichloro-4-substituted-2-methylquinoline | Introduce functional diversity at the 4-position |

| 2'-Amino-3',5'-dichloroacetophenone | Aldehyde or Ketone with α-methylene | Substituted 6,8-dichloroquinoline | Create a library of quinoline analogs |

Exploration of Structure-Reactivity Relationships in Analogs

The structure of this compound and its derivatives dictates their chemical reactivity. The electron-withdrawing nature of the two chlorine atoms and the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution. However, the most significant structure-reactivity relationship emerges upon the reduction of the nitro group.

The transformation from a 2'-nitroacetophenone (B117912) to a 2'-aminoacetophenone creates a profound shift in reactivity:

The Nitro Analog: In the parent compound, the primary reactive sites are the nitro group itself (susceptible to reduction) and the α-protons of the acetyl group (which can be removed by a strong base for condensation reactions). The aromatic ring is relatively inert.

The Amino Analog: The introduction of the 2'-amino group creates a nucleophilic center. This amine, in concert with the adjacent acetyl group, establishes a new reactive paradigm. This bifunctional arrangement is key to the intramolecular cyclization reactions that form heterocyclic systems.

The Friedländer synthesis is a prime example of this altered reactivity. The reaction proceeds via an initial condensation between the 2'-amino group of the acetophenone (B1666503) analog and the carbonyl group of the reaction partner to form a Schiff base or an enamine intermediate. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the stable aromatic quinoline ring. The presence and positioning of the amino and acetyl groups are essential for this cyclization to occur.

Different named reactions can be employed to synthesize quinolines, each leveraging a slightly different aspect of the analog's reactivity.

Table 2: Structure-Reactivity in Quinoline Synthesis Methods

| Reaction Name | Key Reactants | Mechanistic Principle Based on Structure | Resulting Product Class |

|---|---|---|---|

| Friedländer Synthesis | 2'-Aminoaryl ketone + Carbonyl with α-methylene | Intramolecular condensation driven by the juxtaposition of the amino and acetyl groups. researchgate.net | Substituted Quinolines |

| Combes Quinoline Synthesis | Aniline derivative + β-diketone | Acid-catalyzed cyclization and dehydration of a Schiff base intermediate. | Substituted Quinolines |

| Pfitzinger Reaction | Isatin derivative + Carbonyl compound | Ring opening of isatin followed by condensation and cyclization. iipseries.org | Quinoline-4-carboxylic acids |

Beyond cyclization, the reactivity of the chlorine substituents can also be explored. While challenging, nucleophilic aromatic substitution of the chlorine atoms by nucleophiles like amines or thiols could provide another layer of derivatization, although this is generally less common than the cyclization pathways initiated by the nitro group's reduction. smolecule.com The strong electron-withdrawing effect of the remaining nitro and acetyl groups would be crucial for activating the ring towards such a substitution.

Advanced Spectroscopic and Structural Analysis of 3 ,5 Dichloro 2 Nitroacetophenone

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of 3',5'-Dichloro-2'-nitroacetophenone.

The FTIR spectrum of related nitroacetophenone compounds provides insight into the expected vibrational modes. For instance, in 3-nitroacetophenone, characteristic peaks for the methyl group stretching are observed around 3090-3105 cm⁻¹. researchgate.net The prominent carbonyl (C=O) group stretching vibration is typically found near 1691 cm⁻¹. researchgate.net For 2'-nitroacetophenone (B117912), the FT-IR and FT-Raman spectra have been analyzed using density functional theory (DFT) calculations, which aids in the assignment of vibrational wavenumbers. cram.com

Table 1: Expected Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1690 |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| C-Cl | Stretching | 800-600 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound by providing information about the chemical environment of each nucleus. rsc.org

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that provide data on the number and types of hydrogen and carbon atoms in a molecule, respectively. rsc.org

In the ¹H NMR spectrum of an acetophenone (B1666503) derivative, the methyl protons of the acetyl group typically appear as a singlet in the upfield region, around 2.5-2.7 ppm. chemicalbook.comchemicalbook.com The aromatic protons will exhibit more complex splitting patterns and appear in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling constants being highly dependent on the substitution pattern of the aromatic ring. For this compound, two aromatic protons would be expected, and their chemical shifts would be influenced by the deshielding effects of the nitro group and the chlorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon is typically observed in the highly deshielded region of the spectrum, often above 190 ppm. rsc.org The carbons of the aromatic ring will appear between approximately 120 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will be found in the most shielded region, typically below 30 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -CH₃ | ~2.6 | Singlet |

| Aromatic H | 7.5 - 8.5 | Doublets |

| ¹³C NMR | ||

| -CH₃ | ~27 | |

| Aromatic C | 120 - 150 | |

| C=O | >195 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments for this compound. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity of the aromatic protons. An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish long-range correlations between protons and carbons, further solidifying the structural elucidation.

Deuterium (B1214612) Isotope Effects on Chemical Shifts

The substitution of a proton with a deuterium atom can induce small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. rsc.org These effects can provide subtle structural and electronic information. nih.gov While specific studies on the deuterium isotope effects in this compound are not available, research on other organic molecules has shown that these effects can be transmitted through several bonds and are sensitive to factors like hydrogen bonding and molecular conformation. rsc.orgnih.gov

Low Temperature NMR Studies for Conformational Dynamics

Low-temperature NMR studies can be employed to investigate the conformational dynamics of molecules. copernicus.org By slowing down the rates of conformational exchange processes that are fast at room temperature, it may be possible to observe distinct signals for different conformers. nih.gov For this compound, low-temperature NMR could potentially provide insights into the rotational barrier around the C(aryl)-C(acyl) bond and the preferred orientation of the acetyl and nitro groups relative to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uu.nl The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring, the carbonyl group, and the nitro group.

The presence of the nitro and chloro substituents, as well as the carbonyl group, all of which are chromophores, will influence the position and intensity of the absorption maxima (λ_max). Conjugation between the aromatic ring and the carbonyl group typically results in a bathochromic (red) shift of the π → π* transition compared to benzene (B151609). The nitro group, being a strong electron-withdrawing group, will also significantly affect the electronic structure and the resulting UV-Vis spectrum. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic transitions.

Analysis of Electronic Absorption Bands and Red/Blue Shifts

The electronic absorption spectrum of acetophenone derivatives is characterized by several bands in the ultraviolet-visible region, corresponding to various electronic transitions within the molecule. For this compound, the presence of chloro and nitro substituents on the phenyl ring significantly influences these transitions.

The primary electronic transitions observed in acetophenones include the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and the carbonyl group. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

In this compound, the electronic absorption spectrum is a composite of the transitions originating from the acetophenone moiety and the influence of the chloro and nitro substituents. The nitro group, being a strong electron-withdrawing group, and the chloro groups, which are also electron-withdrawing through induction but can be weakly donating through resonance, modify the energy levels of the molecular orbitals. This leads to shifts in the absorption maxima (λmax) compared to unsubstituted acetophenone.

Typically, the introduction of substituents can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. The precise nature of these shifts in this compound depends on the interplay between the electronic effects of the substituents and their positions on the aromatic ring.

Steric Effects on Resonance Phenomena

The substitution pattern on the phenyl ring of this compound gives rise to significant steric effects that can influence the molecule's conformation and, consequently, its electronic properties. The acetyl group (-COCH3) and the nitro group (-NO2) are both subject to steric hindrance from the adjacent chloro substituents.

A critical aspect is the planarity of the molecule. For maximum resonance interaction between the acetyl group, the nitro group, and the phenyl ring, these groups would ideally be coplanar. However, the presence of the bulky chloro atom at the 3'-position and the inherent size of the 2'-nitro group can force the acetyl and nitro groups out of the plane of the benzene ring.

This deviation from planarity has a direct impact on the resonance phenomena:

Inhibition of Resonance: The steric clash can reduce the overlap between the p-orbitals of the carbonyl carbon and the nitro group with the π-system of the phenyl ring. This inhibition of resonance can affect the electronic distribution within the molecule.

Influence on Spectroscopic Properties: As resonance is altered, the energies of the electronic transitions are affected. A decrease in resonance stabilization of the excited state relative to the ground state can lead to a hypsochromic (blue) shift in the π → π* absorption band.

The degree of this steric hindrance and its consequences on the molecular geometry and electronic structure are best elucidated by computational modeling and single-crystal X-ray diffraction studies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C8H5Cl2NO3), the molecular weight can be calculated from the atomic masses of its constituent atoms.

Calculated Molecular Weight:

Carbon (C): 8 * 12.011 = 96.088

Hydrogen (H): 5 * 1.008 = 5.040

Chlorine (Cl): 2 * 35.453 = 70.906

Nitrogen (N): 1 * 14.007 = 14.007

Oxygen (O): 3 * 15.999 = 47.997

Total Molecular Weight: Approximately 235.038 g/mol

The mass spectrum would show a molecular ion peak (M+) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in three peaks for the molecular ion:

[M]+ (containing two ³⁵Cl atoms)

[M+2]+ (containing one ³⁵Cl and one ³⁷Cl atom)

[M+4]+ (containing two ³⁷Cl atoms)

The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms in the molecule.

Fragmentation Pattern: Upon electron impact ionization, the molecular ion can undergo fragmentation, yielding characteristic fragment ions. For this compound, some expected fragmentation pathways include:

Loss of the methyl group (-CH3): This would result in a prominent peak at [M-15]+.

Loss of the acetyl group (-COCH3): This would lead to a fragment ion corresponding to the dichloronitrophenyl cation, [M-43]+.

Loss of the nitro group (-NO2): This would produce a fragment at [M-46]+.

Cleavage of the C-C bond between the carbonyl group and the ring: This can lead to the formation of the dichloronitrophenyl acylium ion.

The analysis of these fragment ions and their relative abundances provides valuable information for confirming the structure of this compound.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. ijream.org By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. ijream.org

For this compound, an SCXRD analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule. This would quantitatively describe the degree to which the acetyl and nitro groups are twisted out of the plane of the phenyl ring due to steric hindrance.

Crystal Packing: How the individual molecules are arranged in the crystal lattice. This includes the orientation of the molecules relative to one another and the distances between them.

This technique is crucial for validating the steric effects hypothesized from spectroscopic data and for providing a detailed picture of the molecule's geometry. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. anton-paar.com The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" for a specific crystalline solid. researchgate.net

For this compound, PXRD can be used to:

Confirm Crystalline Nature: Verify that a synthesized sample is crystalline.

Identify the Crystalline Phase: Match the experimental PXRD pattern to a calculated pattern from single-crystal data to confirm the presence of the expected crystalline phase. researchgate.net

Assess Purity: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Stacking Interactions)

The arrangement of molecules in the crystal, as determined by SCXRD, is governed by a variety of intermolecular interactions. nih.gov For this compound, these interactions are expected to include:

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms like the oxygen of a carbonyl or nitro group on an adjacent molecule. This type of interaction, where a region of positive electrostatic potential on the halogen interacts with a nucleophilic region, can be a significant directional force in the crystal packing.

Stacking Interactions: The aromatic phenyl rings can engage in π-π stacking interactions. nih.govresearchgate.net These interactions can be either face-to-face or offset (displaced). The presence of electron-withdrawing substituents (Cl and NO₂) on the ring influences the quadrupole moment of the aromatic system, which in turn affects the geometry and strength of these stacking interactions.

The comprehensive analysis of these intermolecular forces provides a deeper understanding of the supramolecular architecture of this compound in the solid state. nih.gov

Theoretical and Computational Studies on 3 ,5 Dichloro 2 Nitroacetophenone

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental in predicting the behavior and properties of molecules. DFT and ab initio methods are powerful tools for this purpose, but specific data for 3',5'-Dichloro-2'-nitroacetophenone is not present in the surveyed literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation. The presence of the acetyl and nitro groups, which can rotate relative to the phenyl ring, suggests the possibility of multiple conformers. However, no specific studies detailing the optimized geometry or conformational landscape of this compound are available.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. researchgate.net Charge distribution analysis would reveal the partial charges on each atom, highlighting electrophilic and nucleophilic sites. While these analyses have been performed for other substituted acetophenones researchgate.netresearchgate.net, no data exists for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including hybridization, charge transfer, and delocalization effects. nih.govresearchgate.netq-chem.com It interprets the complex wavefunction in terms of localized bonds and lone pairs, offering a chemically intuitive Lewis-like structure. wisc.eduaimspress.com This analysis would be invaluable for understanding the electronic interactions between the chloro, nitro, and acetyl substituents on the acetophenone (B1666503) core. Unfortunately, no NBO analysis specific to this compound has been published.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, Electronic Transitions)

Computational methods can predict various spectroscopic parameters. Theoretical vibrational frequencies (IR and Raman spectra) can be calculated and compared with experimental data to confirm structural assignments. researchgate.net Similarly, NMR chemical shifts and electronic transitions (UV-Vis spectra) can be predicted. For related compounds like 2'-nitroacetophenone (B117912) and other substituted acetophenones, such predictions have been made sigmaaldrich.com, but there is no available research containing these predicted parameters for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. nih.gov An MD simulation of this compound would provide insights into its flexibility in different environments and how solvent molecules arrange around it, which influences its solubility and reactivity. Such specific simulation studies for this compound are not found in the current body of scientific literature.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies correlate a molecule's chemical structure with its reactivity. libretexts.org For a series of related compounds, these studies can quantify the electronic and steric effects of different substituents. nih.gov While the principles of these relationships are well-understood, a specific quantitative structure-reactivity relationship (QSRR) study involving this compound has not been documented.

Tautomerism and Isomerism Studies

The structural complexity of this compound gives rise to the potential for both tautomerism and isomerism, which are critical to understanding its chemical behavior and reactivity.

The primary form of tautomerism applicable to this compound is keto-enol tautomerism. This process involves the migration of a proton and the shifting of a double bond. The compound possesses α-hydrogens on the methyl group of the acetyl moiety, making this equilibrium possible. libretexts.org

The equilibrium would exist between the primary keto form and its corresponding enol form. For most simple ketones and acetophenones, the keto-enol equilibrium strongly favors the keto tautomer due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the equilibrium can be influenced by factors such as substitution, conjugation, and solvent effects. masterorganicchemistry.com

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Type | Structure | Description |

| Keto Form | The standard and generally more stable form of the compound, featuring a carbonyl group (C=O). | |

| Enol Form | Characterized by a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C). This form is typically less stable and exists in a much lower concentration at equilibrium for simple ketones. youtube.com |

Note: The structures presented are illustrative of the keto-enol tautomerism phenomenon as it applies to this molecule. The exact equilibrium position has not been experimentally or computationally determined for this specific compound.

Isomerism in this compound primarily manifests as conformational isomerism, which arises from the rotation around single bonds. The key rotational bonds in this molecule are the one connecting the acetyl group to the aromatic ring and the bond between the nitro group and the ring.

Conformational Isomers of the Acetyl Group:

Rotation around the single bond between the carbonyl carbon and the aromatic ring leads to different spatial arrangements of the acetyl group relative to the substituents on the ring. These are often referred to as s-cis and s-trans conformers, describing the orientation of the carbonyl bond relative to a substituent on the ring. Studies on related 2'-substituted acetophenones have shown that steric and electronic factors, such as dipole-dipole interactions, significantly influence which conformation is preferred. nih.gov For instance, in 2'-fluoro-substituted acetophenones, the s-trans conformer is often favored to minimize repulsive dipole interactions. nih.gov

Conformational Isomers of the Nitro Group:

The nitro group can also rotate around its bond to the benzene (B151609) ring. The planarity of the nitro group with the aromatic ring can be influenced by steric hindrance from the adjacent chloro and acetyl groups. Theoretical studies on other substituted nitrobenzenes have calculated the rotational barriers for the nitro group, which vary depending on the nature and position of other substituents. nih.gov Significant steric clash between the nitro group and the ortho-substituents would likely lead to a non-planar arrangement to relieve this strain.

Table 2: Primary Conformational Isomers of this compound

| Isomer Type | Description | Illustrative Structures |

| Acetyl Group Conformation | Rotation around the C(aryl)-C(acetyl) bond can lead to different conformers. The relative orientation of the carbonyl oxygen and the ortho-nitro group is a key determinant of stability, influenced by steric and electronic effects. | |

| Nitro Group Conformation | Rotation around the C(aryl)-N(nitro) bond. The planarity of the nitro group with the benzene ring is likely disrupted by steric hindrance from the adjacent acetyl and chloro groups, leading to a twisted conformation. |

Note: The structures shown are representations of potential stable conformations. The actual preferred conformation and the energy barriers for rotation would require specific computational analysis, such as Density Functional Theory (DFT) calculations, which have not been reported for this compound.

Applications in Organic Synthesis and Material Science

3',5'-Dichloro-2'-nitroacetophenone as a Key Intermediate in Multi-step Syntheses

This compound serves as a crucial starting material or intermediate in various multi-step synthetic sequences. Its value lies in the diverse reactivity of its functional groups: the nitro group, the chlorine atoms, and the acetyl group. These groups can be selectively transformed to introduce a wide range of functionalities, making the compound a versatile building block in the synthesis of more complex molecules. frontiersin.orgnih.gov

The presence of both electron-withdrawing nitro and chloro groups on the aromatic ring significantly influences its chemical properties and reactivity. This substitution pattern is instrumental in directing subsequent reactions to specific positions on the ring. The nitro group, in particular, is a versatile functional group that can be readily reduced to an amino group, which can then participate in a variety of further transformations. frontiersin.org This reduction is a key step in many synthetic pathways, opening the door to the construction of various nitrogen-containing compounds. nih.gov

Furthermore, the acetyl group can undergo a range of reactions, such as oxidation, reduction, or condensation, to build more elaborate carbon skeletons. The strategic manipulation of these functional groups allows chemists to construct complex molecular architectures from a relatively simple and accessible starting material.

Role as a Building Block for Complex Organic Molecules

The unique arrangement of functional groups in this compound makes it an important building block for a variety of complex organic molecules. frontiersin.org Its utility stems from the ability to selectively modify its different reactive sites, leading to a diverse array of derivatives.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a prominent class of compounds with significant applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.com this compound is a valuable precursor for the synthesis of these important scaffolds. The key transformation is typically the reduction of the nitro group to an amine. This newly formed amino group can then undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic rings.

For instance, the resulting aminoacetophenone derivative can react with suitable reagents to form quinolines, benzodiazepines, or other fused heterocyclic systems. The specific type of heterocycle formed depends on the reaction conditions and the other reactants employed. The development of green and efficient methods, such as microwave-assisted synthesis and the use of eco-friendly solvents, has further enhanced the utility of this compound in the synthesis of nitrogen heterocycles. researchgate.netmdpi.com

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from this compound Derivatives

| Heterocycle Class | General Structure | Potential Synthetic Application |

| Quinolines | A fused aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. | The amino derivative can undergo condensation reactions with α,β-unsaturated carbonyl compounds. |

| Benzodiazepines | A seven-membered heterocyclic ring fused to a benzene ring. | The amino derivative can react with β-amino ketones or their equivalents. |

| Pyrroles | A five-membered aromatic heterocycle with the formula C4H4NH. | The amino derivative can be a component in multi-component reactions to form substituted pyrroles. nih.gov |

Utility in the Synthesis of Substituted Acetophenones and Aryl Ketones

This compound serves as a versatile starting material for the synthesis of a wide range of substituted acetophenones and aryl ketones. The chlorine atoms on the aromatic ring can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions, although the presence of the deactivating nitro group can make these reactions challenging.

More commonly, the functional groups are transformed to create diverse derivatives. For example, the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions (e.g., Sandmeyer reaction), can introduce a variety of substituents at the 2'-position. The acetyl group itself can be a handle for further modifications. It can be reduced to an alcohol, which can then be further functionalized, or it can participate in condensation reactions to extend the carbon chain.

These transformations allow for the synthesis of a library of substituted acetophenones with different electronic and steric properties, which can be valuable as intermediates in drug discovery and materials science. For example, substituted acetophenones are precursors to chalcones, which are known to possess a wide range of biological activities. tsijournals.com

Integration into Chemical Biology Tools (e.g., Fluorescent Probes)

While direct applications of this compound in fluorescent probes are not extensively documented, its derivatives hold potential for the development of such tools. sigmaaldrich.com Fluorescent probes are essential for visualizing and understanding biological processes at the molecular level. researchgate.net The core structure of many fluorescent dyes consists of an aromatic system with electron-donating and electron-withdrawing groups that influence their photophysical properties.

The this compound scaffold possesses key features that could be exploited in the design of fluorescent probes. The nitro group is a strong electron-withdrawing group and a known fluorescence quencher. The reduction of the nitro group to an electron-donating amino group can lead to a significant increase in fluorescence intensity, a phenomenon known as "off-on" switching. This principle is often used in the design of probes for detecting specific enzymatic activities or reductive environments within cells.

By strategically modifying the acetophenone (B1666503) moiety and the chloro substituents, it is possible to tune the spectroscopic properties, such as excitation and emission wavelengths, and to introduce reactive handles for conjugation to biomolecules. For example, the acetyl group could be converted to a more reactive functional group that can specifically label proteins or other cellular components. The development of probes based on this scaffold could provide new tools for studying cellular processes and for diagnostic applications. nih.gov

Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

No specific TGA or DTA data for 3',5'-Dichloro-2'-nitroacetophenone is currently available in the reviewed literature. This type of analysis would be crucial to determine the onset of decomposition, identify characteristic mass loss steps, and understand the endothermic or exothermic nature of its thermal degradation.

Decomposition Kinetics and Mechanisms

Without experimental data from techniques like TGA or DSC at multiple heating rates, the kinetic parameters (e.g., activation energy, pre-exponential factor) and the specific chemical reactions involved in the decomposition of this compound cannot be determined.

Factors Influencing Thermal Stability

A detailed discussion of factors such as the influence of atmospheric conditions (e.g., inert vs. oxidative) or the presence of impurities on the thermal stability of this compound is not possible without foundational thermal analysis data.

Q & A

Q. What are the common synthetic routes for 3',5'-Dichloro-2'-nitroacetophenone, and how can researchers optimize reaction conditions?

The synthesis typically involves sequential halogenation and nitration steps. A Friedel-Crafts acylation is first employed to introduce the acetyl group to a benzene ring, followed by electrophilic chlorination at the 3' and 5' positions using Cl₂ or SO₂Cl₂. Nitration is then performed at the 2' position with a nitrating mixture (HNO₃/H₂SO₄) . Optimization strategies include:

Q. How should researchers characterize the purity and structural identity of this compound?

Key methods include:

- Melting point analysis : Compare observed mp (e.g., 99–101°C) with literature values to assess purity .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the acetyl group (δ ~2.6 ppm in ¹H NMR) and nitro group (δ ~8.5 ppm for aromatic protons) .

- Chromatography : HPLC or GC-MS with a C18 column can resolve impurities (e.g., mono-chlorinated byproducts) .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during nitration .

- Storage : Keep in airtight containers at ambient temperature, away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions (chloro, nitro) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The nitro group at the 2' position is a strong meta-directing group, while chloro substituents at 3' and 5' positions are ortho/para-directing. This electronic configuration activates specific positions for NAS:

- Electron-deficient sites : The nitro group deactivates the ring, favoring attack at the 4' position (para to nitro) in the presence of strong nucleophiles (e.g., NH₃) .

- Steric effects : Bulky substituents at 3' and 5' positions may hinder reactivity at adjacent positions, necessitating high-temperature conditions or catalysts like CuI .

Q. How can researchers resolve contradictions in reported spectral data for nitroacetophenone derivatives?

Discrepancies in NMR or IR spectra may arise from:

- Tautomerism or polymorphism : Use variable-temperature NMR to identify dynamic equilibria .

- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as hydrogen bonding with DMSO can shift peaks .

Q. What strategies improve the low yields observed in multi-step syntheses of halogenated nitroacetophenones?

- Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc) after each step to remove byproducts .

- Microwave-assisted synthesis : Reduces reaction time for nitration, improving yield by 15–20% compared to conventional heating .

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer during exothermic steps like chlorination .

Q. How does the choice of solvent impact the reaction kinetics of this compound in cross-coupling reactions?

- Polar solvents (DMF, DMSO) : Stabilize charged intermediates in Suzuki-Miyaura coupling, accelerating oxidative addition but risking side reactions with nitro groups .

- Non-polar solvents (toluene) : Favor Stille coupling by stabilizing palladium complexes, though higher temperatures (80–100°C) are required .

- Green solvents (Cyrene™) : Emerging bio-based solvents reduce toxicity while maintaining reactivity in Ullmann-type couplings .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.